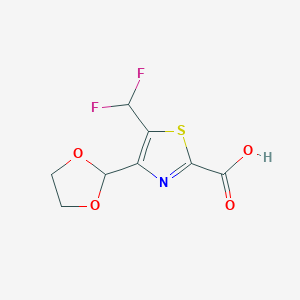

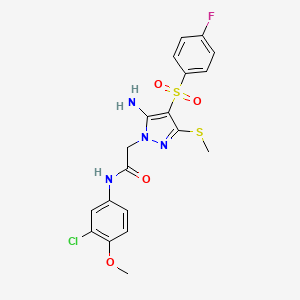

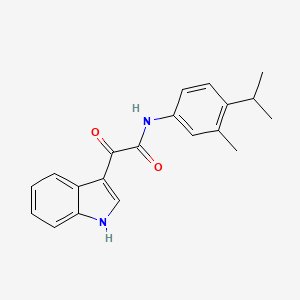

![molecular formula C18H20N4O4S B2841613 {3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide CAS No. 941486-65-3](/img/structure/B2841613.png)

{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The specific chemical reactions involving “{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide” are not detailed in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available literature .Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Herbicidal Applications

Research by Mcfadden, Huppatz, and Halladay (1993) on the synthesis of 3-Arylsulfonylaminopyrazole-4-carboxamides and -carboxylates from 3-arylsulfonylamino-3-methylthiocyanoacrylate derivatives has potential herbicidal applications. These compounds were explored for their ability to inhibit the enzyme acetohydroxyacetic acid synthase (AHAS), though none exhibited biological activity in the tested conditions. The synthetic pathway also reveals the arylsulfonylamino group's role as a leaving group, indicating its synthetic utility sensitive to solvent and steric factors (McFadden et al., 1993).

Ionophore Application for Samarium(III) Selective Sensors

Ganjali et al. (2003) discovered that N-[2-[4-[[[(cyclohexyl amino)carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl pyrazine carboxamide (glipizid) functions as an excellent ionophore for creating a novel samarium-selective membrane sensor. This electrode exhibits a good Nernstian response to Sm3+ ions, demonstrating high selectivity and stability, indicating its potential application in analytical chemistry (Ganjali et al., 2003).

Development of H+,K+-ATPase Inhibitors

A study by Kohl et al. (1992) focused on the synthesis of [(pyridylmethyl)sulfinyl]benzimidazoles, a class of potent antisecretory (H+,K+)-ATPase inhibitors, which are crucial for gastric acid secretion control. This research led to the selection of pantoprazole as a clinical candidate, highlighting the compound's role in developing treatments for acid-related diseases (Kohl et al., 1992).

Investigation of Fluorescence Binding with Bovine Serum Albumin

Research by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides to study their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research contributes to understanding the binding interactions between small molecules and proteins, relevant for drug design and protein biochemistry (Meng et al., 2012).

Polyamides Synthesis for Material Science Applications

Banihashemi and Eghbali (1976) synthesized polyamides by condensing pyridine-2,6-dicarboxylic acid phenyl ester with various di- and tetra-amino compounds, resulting in polymers with high inherent viscosities and thermal stability. This work contributes to the development of materials with potential applications in high-performance polymers and coatings (Banihashemi & Eghbali, 1976).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-acetylpiperazin-1-yl)sulfonyl-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-14(23)21-9-11-22(12-10-21)27(25,26)16-6-4-5-15(13-16)18(24)20-17-7-2-3-8-19-17/h2-8,13H,9-12H2,1H3,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBGUJYIEANEGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

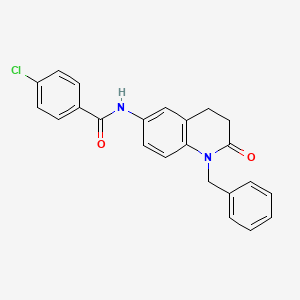

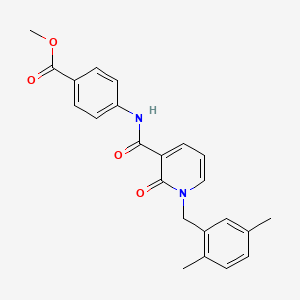

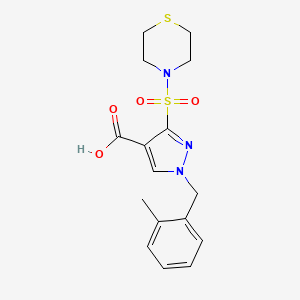

![N-benzyl-3-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2841536.png)

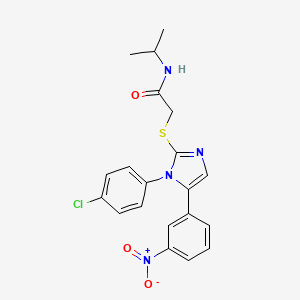

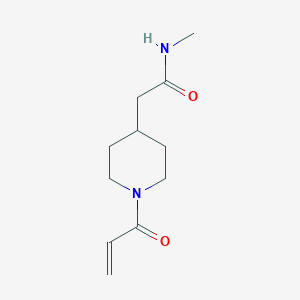

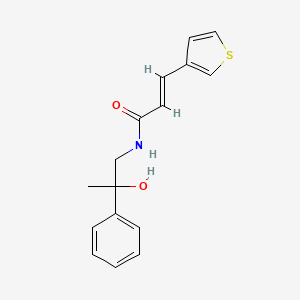

![1-({1-[2-(Pyridin-3-yl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2841542.png)

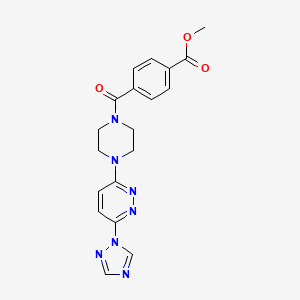

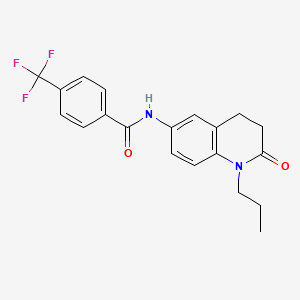

![[[2-(3-Methyl-1-adamantyl)acetyl]amino]urea](/img/structure/B2841545.png)